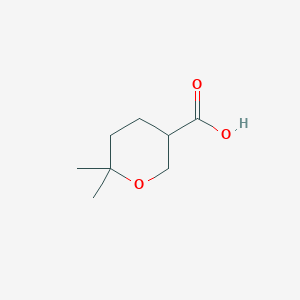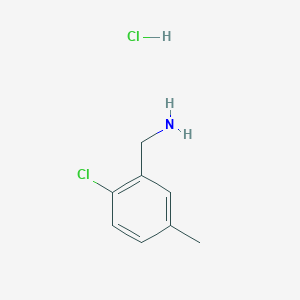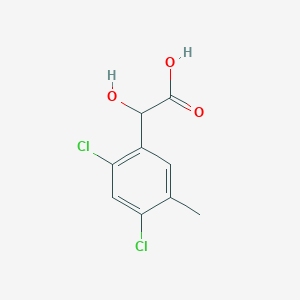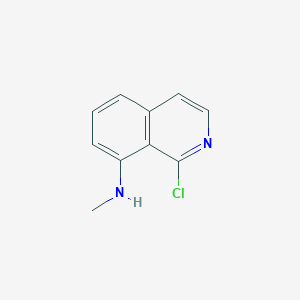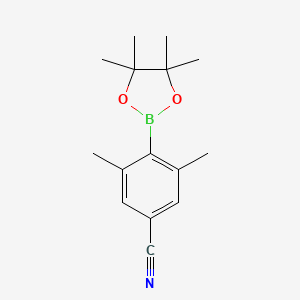
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can involve several steps . For example, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate .Chemical Reactions Analysis
The chemical reactions involving compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can vary . For instance, these compounds can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Vibrational Properties
Qing-mei Wu et al. (2021) synthesized compounds with structural similarities to the specified chemical, providing insights into their synthesis, crystal structure, and vibrational properties. Their work involved X-ray diffraction and DFT calculations to analyze molecular structures and spectroscopic data, contributing to the understanding of molecular conformation and vibrational assignments of such compounds Qing-mei Wu et al., 2021.
Crystal Structure and DFT Study
P.-Y. Huang et al. (2021) focused on boric acid ester intermediates, elaborating on their synthesis, structural confirmation via spectroscopy, and crystallographic analysis. DFT studies provided insights into molecular electrostatic potential and physicochemical properties, essential for understanding the reactivity and stability of these compounds P.-Y. Huang et al., 2021.
Fluorescence Probes for Hydrogen Peroxide Detection
- Boronate-Based Fluorescence Probes: Emma V Lampard et al. (2018) developed a series of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes demonstrated various fluorescence responses toward H2O2, highlighting the utility of boronate-based compounds in developing sensitive detection methods for reactive oxygen species Emma V Lampard et al., 2018.
Palladium-Catalyzed Borylation
- Palladium-Catalyzed Borylation for Synthesis: J. Takagi and T. Yamakawa (2013) explored the palladium-catalyzed borylation of arylbromides, presenting an efficient method for synthesizing compounds with boronate ester functionalities. This research contributes to the development of versatile methods for incorporating boronate groups into organic molecules, which is crucial for various applications, including drug discovery and materials science J. Takagi & T. Yamakawa, 2013.
Applications in Biosensing and Materials Science
- Near-Infrared Fluorescent Probe for Benzoyl Peroxide Detection: Xinwei Tian et al. (2017) developed a near-infrared fluorescent off-on probe for detecting benzoyl peroxide, demonstrating the application of boronate-based compounds in biosensing and imaging. This work highlights the potential of such compounds in environmental monitoring and biomedical imaging Xinwei Tian et al., 2017.
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, primarily as a reagent in the synthesis of complex organic molecules. It interacts with enzymes and proteins that facilitate the Suzuki-Miyaura cross-coupling reactions. The compound’s boronic ester group allows it to form stable complexes with various biomolecules, enhancing its reactivity and specificity in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by participating in the synthesis of bioactive molecules that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can be used to create molecules that act as inhibitors or activators of specific signaling pathways, thereby affecting cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its boronic ester group, which facilitates the formation of covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate biochemical pathways and influence gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its reactivity can decrease over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to modulate biochemical pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors necessary for its activation and subsequent reactions. The compound can affect metabolic flux and alter metabolite levels, particularly in pathways related to its role in organic synthesis and biochemical modulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, enhancing its efficacy in biochemical reactions. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules to exert its biochemical effects .
properties
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-7-12(9-17)8-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRAEAXDVWNAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



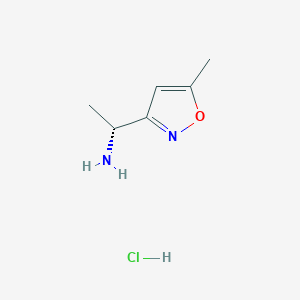
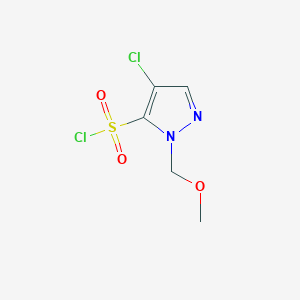
![6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1460151.png)
![3-[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1460152.png)
![4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride](/img/structure/B1460153.png)
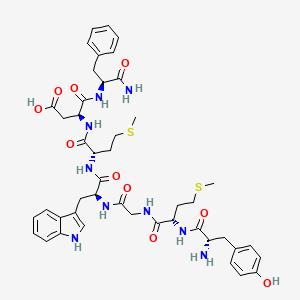
![4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid hydrochloride](/img/structure/B1460156.png)

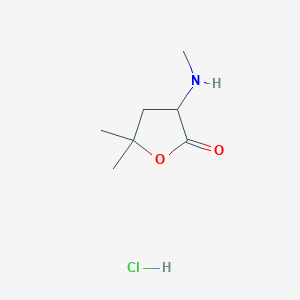
![N-[(2-Methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide dihydrochloride](/img/structure/B1460161.png)
